molecular formula C20H21F3N2 B3850013 N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine

N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine

Cat. No.: B3850013
M. Wt: 346.4 g/mol
InChI Key: GJHPMNWDFONTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine” is a complex organic compound that contains an indole ring, a trifluoromethyl group, and a propanamine moiety. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 and the propanamine moiety indicates the presence of a three-carbon alkyl chain with an amine group at one end .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a trifluoromethyl group (-CF3), and a propanamine (-C3H7NH2) group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring, the trifluoromethyl group, and the propanamine moiety. The indole ring is electron-rich and may undergo electrophilic substitution. The trifluoromethyl group is electron-withdrawing, which could influence the electron density and reactivity of other parts of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the presence of functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, including its reactivity and potential biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds containing an indole ring are found in many pharmaceuticals and are also important in materials science, so there could be many potential directions for future research .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2/c1-14(11-15-5-4-6-17(12-15)20(21,22)23)24-10-9-16-13-25-19-8-3-2-7-18(16)19/h2-8,12-14,24-25H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHPMNWDFONTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Reactant of Route 2
N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Reactant of Route 3
N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Reactant of Route 4
Reactant of Route 4
N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Reactant of Route 5
Reactant of Route 5
N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Reactant of Route 6
Reactant of Route 6
N-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.